molecular formula C9H10BrNO B1329658 2-Bromo-N-(4-methylphenyl)acetamide CAS No. 5343-65-7

2-Bromo-N-(4-methylphenyl)acetamide

Cat. No.: B1329658
CAS No.: 5343-65-7
M. Wt: 228.09 g/mol
InChI Key: PJQGCAMZLLGJBY-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO . It is a brominated derivative of acetanilide and is known for its applications in various scientific research fields. The compound is characterized by the presence of a bromine atom attached to the acetamide group, which is further connected to a 4-methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-methylphenyl)acetamide typically involves the bromination of N-(4-methylphenyl)acetamide. One common method is the reaction of N-(4-methylphenyl)acetamide with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form N-(4-methylphenyl)acetamide.

    Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form corresponding oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

    Substitution Reactions: Various substituted acetamides.

    Reduction Reactions: N-(4-methylphenyl)acetamide.

    Oxidation Reactions: Corresponding oxidized derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-N-(4-methylphenyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the synthesis of bioactive molecules for biological assays.

Medicine: Research is ongoing to explore the compound’s potential as a precursor for drug development. It is investigated for its cytotoxic, anti-inflammatory, and analgesic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

  • N-(2-Bromo-4-methylphenyl)acetamide
  • 2-Bromo-N-(4-methoxyphenyl)acetamide
  • 2-Bromo-4-methylacetophenone

Comparison: 2-Bromo-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of the bromine atom at the 2-position. This structural feature imparts distinct reactivity and biological properties compared to its analogs. For instance, N-(2-Bromo-4-methylphenyl)acetamide has the bromine atom at a different position, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

2-bromo-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQGCAMZLLGJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201596
Record name 2-Bromo-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-65-7
Record name 2-Bromo-N-(4-methylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5343-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-N-(4-METHYLPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH5D5RXB8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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